4-(Phenylthio)benzene-1,2-diamine

Description

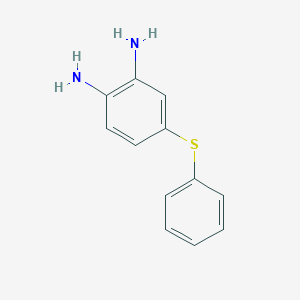

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEPPBFOGUYOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195734 | |

| Record name | 4-(Phenylthio)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43156-48-5 | |

| Record name | 4-(Phenylthio)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43156-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylthio)benzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043156485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phenylthio)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylthio)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Phenylthio)benzene-1,2-diamine CAS number

An In-depth Technical Guide to 4-(Phenylthio)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 43156-48-5 , is a pivotal chemical intermediate possessing a unique molecular architecture that combines a phenylthioether and an ortho-phenylenediamine moiety.[1][2] This structural arrangement imparts a versatile reactivity profile, making it a highly valuable building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1][3] Its primary significance lies in its role as a precursor to a variety of heterocyclic systems, most notably benzimidazoles, which form the core of numerous pharmacologically active compounds.[3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical and Structural Properties

This compound is an organic compound that is typically a solid at room temperature, ranging in color from pale to dark purple.[1][4] The presence of two adjacent amino groups allows for intramolecular and intermolecular hydrogen bonding, influencing its solubility and melting point.[1] The molecule is air-sensitive and should be stored under appropriate conditions to prevent oxidative degradation.[1][4]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 43156-48-5 | [1][2][5][6] |

| Molecular Formula | C₁₂H₁₂N₂S | [1][2][5][6] |

| Molecular Weight | 216.30 g/mol | [2][6] |

| IUPAC Name | This compound | [2][5] |

| Synonyms | 1,2-Diamino-4-phenylthiobenzene, 4-(Phenylsulfanyl)benzene-1,2-diamine, 4-Thiophenoxy-1,2-phenylenediamine | [1][4][7] |

| Appearance | Pale Purple to Purple Solid | [4] |

| Melting Point | >58°C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Stability | Air Sensitive | [1][4] |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [4] |

Synthesis and Reaction Mechanisms

The synthesis of this compound predominantly involves the reduction of an ortho-nitroaniline precursor. This transformation is a critical step in providing the key diamine functionality required for subsequent cyclization reactions.

General Synthetic Pathway: Reduction of 2-Nitro-4-(phenylthio)aniline

A common and effective method for synthesizing the title compound is the chemical reduction of 2-nitro-4-(phenylthio)aniline.[3] This precursor contains the required carbon skeleton with the phenylthio group already in place. The critical step is the selective reduction of the nitro group to an amine without affecting the thioether linkage.

Caption: General synthetic route to this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative lab-scale synthesis via catalytic hydrogenation, a green and efficient reduction method.[4]

Materials:

-

2-nitro-5-phenylmercaptoaniline

-

Ethanol

-

Platinum-on-carbon catalyst (Pt/C, 5-10 wt%)

-

Hydrogen gas (H₂)

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker or H-Cube)

Procedure:

-

Vessel Charging: In a suitable hydrogenation vessel, charge 2-nitro-5-phenylmercaptoaniline and ethanol (approximately 4 times the weight of the substrate).[4]

-

Catalyst Addition: Add the Pt/C catalyst to the mixture (approximately 0.1 times the weight of the substrate).[4]

-

Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel, pressurizing to 1.0-2.0 MPa.[4]

-

Reaction: Begin stirring and heat the reaction mixture to 70-90°C. Maintain these conditions for approximately 8 hours, monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

Work-up: Upon completion, cool the reaction vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with an inert gas.

-

Isolation: Remove the Pt/C catalyst by filtration through a pad of celite. Rinse the filter cake with a small amount of ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be used directly for the next step or purified further by recrystallization or column chromatography.[4]

Causality and Trustworthiness: The choice of a catalytic hydrogenation method is based on its high efficiency and clean reaction profile, producing water as the only byproduct. The Pt/C catalyst is highly effective for nitro group reductions. The specified temperature and pressure ranges are optimized to ensure a reasonable reaction rate while minimizing potential side reactions.[4] This self-validating system relies on reaction monitoring to confirm the complete consumption of the starting material, ensuring the integrity of the final product.

Key Chemical Reactions and Applications in Drug Development

The dual nucleophilicity of the adjacent amino groups is the cornerstone of this compound's utility, enabling its use in constructing diverse heterocyclic frameworks.[3]

Cyclization to Benzimidazole Scaffolds

The most prominent application is its role as a precursor to substituted benzimidazoles. This reaction, typically with aldehydes, carboxylic acids, or their derivatives, forms the core of many pharmaceuticals. A notable example is its use in the synthesis of fenbendazole, a broad-spectrum anthelmintic (anti-worm) agent.[3]

Caption: Key reaction pathways and resulting pharmacological scaffolds.

Synthesis of Potential Anticancer and Antimicrobial Agents

This compound is also a crucial starting material for synthesizing novel compounds with potential therapeutic value:

-

Anticancer Agents: It is used to synthesize bis(2-chloroethyl)aminophosphoryl-containing compounds, which are investigated for their potential as anticancer drugs.[1][3][4]

-

Antimicrobial Agents: The compound serves as a precursor for 2-substituted-2,3-dihydro-5-thiophenoxy-1H-1,3,2-benzodiazaphosphole 2-oxides, a class of molecules that have demonstrated antimicrobial activity.[3][4]

The phenylthio-substituted core is also recognized for its involvement in redox-active compounds, which can generate reactive oxygen species (ROS). This mechanism is leveraged in studies of oxidative stress and the development of novel cytotoxic agents.[3]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. These methods are essential for quality control in both research and manufacturing settings.

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure.[3]

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound.[3]

Safety, Handling, and Storage

As with many amine-containing aromatic compounds, proper safety precautions are essential when handling this compound.

| Hazard Information | Precautionary Measures | Source(s) |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood. | [8][9] |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Prevent dust formation. | [8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere due to air sensitivity. Keep in a dark place. | [4][8] |

Conclusion

This compound is a strategically important molecule whose value is defined by its versatile reactivity. Its ability to serve as a scaffold for complex heterocyclic structures has cemented its role in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel anthelmintic, antimicrobial, and anticancer agents.

References

- PubChem. (n.d.). 4-(Phenylthio)-1,2-benzenediamine.

- Google Patents. (n.d.). CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide.

- Patsnap. (n.d.). Preparation method of 2-aminophenyl phenyl sulfide - Eureka.

- Google Patents. (n.d.). CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine.

- Pharmaffiliates. (n.d.). This compound.

Sources

- 1. CAS 43156-48-5: 4-(Phenylthio)-1,2-benzenediamine [cymitquimica.com]

- 2. 4-(Phenylthio)-1,2-benzenediamine | C12H12N2S | CID 3016417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-PHENYLTHIO-1,2-DIAMINOBENZENE | 43156-48-5 [chemicalbook.com]

- 5. This compound 95% | CAS: 43156-48-5 | AChemBlock [achemblock.com]

- 6. CAS 43156-48-5 | this compound - Synblock [synblock.com]

- 7. 4-(Phenylthio)-1,2-benzenediamine | LGC Standards [lgcstandards.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

4-(Phenylthio)benzene-1,2-diamine molecular weight

An In-Depth Technical Guide to 4-(Phenylthio)benzene-1,2-diamine: Properties, Synthesis, and Applications

Introduction

This compound is a nuanced aromatic compound distinguished by its ortho-diamine and phenylthio functionalities. While not a household name, this molecule serves as a critical and versatile building block in specialized areas of chemical synthesis, particularly in the realms of medicinal chemistry and materials science. Its strategic arrangement of electron-donating amino groups and a polarizable thioether linkage imparts a unique reactivity profile, making it a valuable precursor for a range of heterocyclic systems with significant biological activity.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving beyond basic data to explore the causality behind its synthesis, its key chemical behaviors, and its applications. We will delve into detailed experimental protocols, structural characterization, and essential safety considerations, offering field-proven insights for its effective utilization in a laboratory setting.

Chapter 1: Physicochemical Properties and Molecular Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is an organic compound that typically appears as a solid at room temperature.[1] Its identity is unequivocally established by a combination of its molecular formula, weight, and unique spectroscopic signature.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 216.30 g/mol | [2][3] |

| Molecular Formula | C₁₂H₁₂N₂S | [1][2][3][4] |

| CAS Number | 43156-48-5 | [1][2][5][6] |

| Melting Point | 100–103 °C | [7] |

| Physical Form | Solid | [1][6] |

| IUPAC Name | 4-(phenylsulfanyl)benzene-1,2-diamine | [3][5][6] |

| InChI Key | YLEPPBFOGUYOEI-UHFFFAOYSA-N | [1][5][6] |

| SMILES | S(C1=CC(N)=C(N)C=C1)C2=CC=CC=C2 |[1][4] |

The structure features a benzene ring substituted with two adjacent (ortho) amino groups and a phenylthio (-SPh) group at the para position relative to one of the amines. The presence of the amino groups facilitates hydrogen bonding, which can influence its solubility in polar solvents.[1]

Figure 1: Chemical structure of this compound.

Chapter 2: Synthesis and Mechanistic Considerations

The most prevalent and industrially relevant synthesis of this compound involves the chemical reduction of its nitro precursor, 2-nitro-4-(phenylthio)aniline.[5] This strategy is effective because the nitro-substituted precursor is readily accessible. The choice of reducing agent is critical and dictates the reaction conditions, yield, and purity of the final product.

The reduction of the nitro group (-NO₂) to an amine (-NH₂) is a fundamental transformation in organic chemistry. Reagents like stannous chloride (SnCl₂) or sodium sulfide (Na₂S) are commonly employed.[5] These reactions often require elevated temperatures (e.g., 70-90°C), which indicates a significant activation energy barrier that must be overcome to drive the multi-electron reduction process efficiently.[5]

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nickel-Aluminum Alloy Reduction

This protocol is adapted from established methods for the reduction of substituted nitroanilines and offers high yield and operational simplicity.[8]

Objective: To synthesize this compound from 2-nitro-4-(phenylthio)aniline.

Materials:

-

2-Nitro-4-(phenylthio)aniline

-

Nickel-Aluminum (Ni-Al) alloy (50:50)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Chloroform (or other suitable organic solvent like ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve ammonium chloride (approx. 4 molar equivalents) in deionized water.

-

Addition of Precursor: Add the 2-nitro-4-(phenylthio)aniline (1 molar equivalent) to the aqueous ammonium chloride solution.

-

Heating and Reduction: Begin stirring and heat the mixture to 70-80°C. Once the temperature is stable, slowly add the Ni-Al alloy powder (approx. 2 molar equivalents) in small portions. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Maintain the temperature and continue stirring. The reaction progress can be monitored using Thin-Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-2 hours.[5]

-

Workup - Filtration: While the reaction mixture is still hot, filter it through a celite pad to remove the nickel and aluminum salts. Wash the filter cake with a small amount of hot water.

-

Workup - Extraction: Allow the filtrate to cool to room temperature. Transfer it to a separatory funnel and extract the aqueous solution multiple times with chloroform.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification (Optional): The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Chapter 3: Key Chemical Reactivity

The utility of this compound stems from its predictable and useful reactivity, primarily centered on the ortho-diamine and the thioether functionalities.

Electrochemical Oxidation

The ortho-diamine moiety is redox-active. It can undergo a two-electron oxidation to form the corresponding 4-(phenylthio)-o-benzoquinone diimine.[5] This transformation often proceeds through an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. The initial one-electron transfer forms an unstable radical cation, which then deprotonates (the chemical step) to a neutral radical. This radical is more easily oxidized, leading to a second one-electron transfer to yield the final diimine product.[5] This property is relevant in the study of redox-active molecules and conductive polymers.

Oxidation of the Thioether Linkage

The sulfur atom in the phenylthio group is susceptible to oxidation.[5] Using controlled oxidizing agents, it can be converted to the corresponding sulfoxide or further to the sulfone. This allows for the synthesis of derivatives with altered electronic properties and potential pharmacological activities, expanding the molecular diversity accessible from this single precursor.

Figure 3: Major reactivity pathways of this compound.

Chapter 4: Applications in Research and Drug Development

This compound is a high-value intermediate primarily because the benzimidazole core, which can be readily formed from it, is a privileged scaffold in medicinal chemistry.

-

Anthelmintic Agents: The compound is a critical building block in the efficient synthesis of fenbendazole and its structural analogues.[5] Fenbendazole is a broad-spectrum benzimidazole-class anthelmintic used against gastrointestinal parasites. A structurally similar compound, 4-(propylthio)-1,2-phenylenediamine, is a known reactant for synthesizing the related drug albendazole.[9]

-

Anticancer Research: It serves as a precursor for synthesizing bis(2-chloroethyl)aminophosphoryl-containing compounds, which are investigated as potential anticancer agents.[1][5][10] The diamine is used to construct heterocyclic systems that can be functionalized with cytotoxic warheads.

-

Antimicrobial Agents: The molecule is used to prepare 2-substituted-2,3-dihydro-5-thiophenoxy-1H-1,3,2-benzodiazaphosphole 2-oxides, a class of compounds that has demonstrated antimicrobial activity.[5][10]

-

Redox-Cycling and Oxidative Stress Studies: Related benzofurazan derivatives, which can be synthesized from ortho-diamines, have been shown to participate in toxic redox-cycling, leading to the rapid generation of reactive oxygen species (ROS).[5] This makes the parent diamine a useful tool in research focused on oxidative stress and the development of cytotoxic agents.

Chapter 5: Analytical and Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is paramount. A multi-technique approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is one of the most powerful tools for structural elucidation. For this molecule, the aromatic protons typically resonate in the downfield region (6.5-8.0 ppm).[5] Key insights can be gained by analyzing the chemical shifts and coupling patterns:

-

The protons on the diamine-substituted ring will be influenced by the strong electron-donating effect of the two amino groups, generally shifting their signals upfield compared to unsubstituted benzene.

-

The protons on the phenyl ring of the thioether will exhibit a different set of signals.

-

Analysis of the coupling constants (J-values) is crucial for assigning specific protons, with typical values for ortho, meta, and para couplings being ~7-10 Hz, 2-3 Hz, and <1 Hz, respectively.[5]

Table 2: Representative ¹H NMR Data Interpretation

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| Aromatic (Diamine Ring) | 6.5 - 7.5 | Doublets, Triplets | Shielded by electron-donating NH₂ groups. Coupling patterns depend on substitution. |

| Aromatic (Phenylthio Ring) | 7.0 - 8.0 | Multiplet | Standard aromatic region, deshielded relative to the diamine ring. |

| Amine (NH₂) | Broad singlet | Broad | Protons are exchangeable and may not show clear coupling. Shift is solvent-dependent. |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

-

Sample of this compound dissolved in a small amount of mobile phase B or methanol.

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Instrument Setup:

-

Set the column temperature (e.g., 30°C).

-

Set the UV detector wavelength (e.g., 242 nm or 254 nm).[11]

-

Set the flow rate (e.g., 1.0 mL/min).

-

-

Gradient Elution: Run a linear gradient program. A typical starting point would be:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

Injection and Analysis: Inject a standard volume (e.g., 10 µL) of the sample.

-

Data Interpretation: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Chapter 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [6][7] |

| H315 | Causes skin irritation. | [6][7] | |

| H319 | Causes serious eye irritation. | [6][7] | |

| H335 | May cause respiratory irritation. | [6][7] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12][13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [12][13] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6][12] |

Handling:

-

Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13][14]

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly sealed container to prevent degradation from air and moisture.[13]

-

Keep in a cool, dry, and dark place. Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability.[6][13][15]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

This compound is a potent and versatile chemical intermediate whose value is defined by the strategic interplay of its functional groups. While its primary application lies in the synthesis of bioactive heterocyclic compounds for the pharmaceutical industry, its inherent redox properties also suggest potential in materials science. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential safely and effectively, paving the way for new discoveries in drug development and beyond.

References

- Benchchem. This compound Research Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERq7hQTkCNwXcXw4Ma8o3Lw98rUfWVh1-iLchKbScf5ir3wh2P0ZnQeRa2BArzIvCvU0k7uKJaSPu0tDSpBZ0LB1drOLcXcXJmmpX7V4EdEabjVXHS-zQVPA5FmJGjmTBh6N1U]

- Synblock. CAS 43156-48-5 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHEY8EzxSpSEqE8KMpMkvYUlrj7v9fNlb7KfhH_tUsrXHRpuxkmFE2XzM3F3NNLQYssIjl-404PuW_SWi-7Md3XQ5CKA0eYdIMR-NUwEowzUaG3CA7nAiSuP9otbvrQIIoXVdu8FoL7VxVfw==]

- Cymit Química S.L. CAS 43156-48-5: 4-(Phenylthio)-1,2-benzenediamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILayVh-Uq65VfZyL-qyFoEH7TDvqC3K-77JvkIa8-TxSeYdwzVMVdpW9w78ICpKqNLnvmx1Y95tGr0Z9B_kCOUPldqiw1zUDNQ4Cw7puGQexXIaQQahjXddiGq4I2KLUjHeE=]

- Sigma-Aldrich. This compound | 43156-48-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAk0DUSRZQoxoUtb2Z5RVkR6xKW4iPxkjvB0_gcCADvNnnxmovvtAqCv0TbtXvs07XIIWaOgv9lKNJnusnDlGlc5SmuMGBA-nnB0VRY-O-uACMPTK3AbGEAJWzY8WSphdngtm_-X8lAdMZA10KMReiSsyz1xYm8TsAgZlD53Xz3txyPnWwLWcj]

- Advanced ChemBlocks. This compound 95%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc17FDyl5JXsyfUKVUXGxtpWhxw5gwN_xvtompfbqtq9hH0HRs_98B4QDaR7In2xkL97H87Y2hcfaipARsL5QoAaKYFkoi0MCoci0BKt2430fPYU-suelyNzkiLN_RZ-SCrvZxDNnBqIMOgo1OOiY8oLr3c0DmhDHGuSC6Cblurscogw==]

- Pharmaffiliates. CAS No : 43156-48-5 | Product Name : this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKJ9HkHgOYkxiCBkKetWIggvkz_JdfGVg1gLW5RRfhpyLhDgbS3JUBXcAz_qdg5td3KJQ0t3Ow_H3K_doloybcJtLO3E2y8MJiWxPKVXc5D4hZEEWoagmOMwEJA-cKpuKk7Q3n4YYGBcdNxf7Wzu6Ks-2JvXh52AIcQJip0hoI4OIkJAc_AHSJ1IejXYqvlGzYuN1tYISwQnuU]

- AK Scientific, Inc. This compound Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqBLdKamSlk2-UVN3jkWssasmo9z9DWkgT1HwlrZ2yVzZ4AEFFZEDEQqSh_sUHMsZ9NfAOmn4Q2ZkIFMBJADMwXopGBLSmsvzcH2aahcjV9IQaqLBf0YyEK62kUocqow==]

- PubChem. 4-(Phenylthio)-1,2-benzenediamine | C12H12N2S | CID 3016417. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3016417]

- ChemicalBook. 5-PHENYLTHIO-1,2-DIAMINOBENZENE | 43156-48-5. [URL: https://www.chemicalbook.com/Product.aspx?AdvSearch_No=43156-48-5]

- LGC Standards. 4-(Phenylthio)-1,2-benzenediamine. [URL: https://www.lgcstandards.com/US/en/4-(Phenylthio)-1-2-benzenediamine/p/TRC-P336950]

- Cayman Chemical. Safety Data Sheet. [URL: https://cdn.caymanchem.com/cdn/msds/30898m.pdf]

- TLC PHARMACEUTICAL STANDARDS. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErdz9db4yTVyEP6SRqxQx-hb9yLFG-FcyhZW_viU5Lxti6mbXuzTRlgdkHAZjnaVoGeLHEvGBkj4FR-ECYfdV8ZWH33hUAfGzpQWOLE0juSzIVOV508AOygn0Az5kTVMgPFasuVREsP5dlEyb7Ufw=]

- Fisher Scientific. SAFETY DATA SHEET - o-Phenylenediamine. [URL: https://www.fishersci.com/msds?productName=BP2537250]

- ChemicalBook. 4-(Propylthio)-1,2-phenylenediamine | 66608-52-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742886.htm]

- Scientific Research Publishing. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. [URL: https://www.scirp.

- Google Patents. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine. [URL: https://patents.google.

Sources

- 1. CAS 43156-48-5: 4-(Phenylthio)-1,2-benzenediamine [cymitquimica.com]

- 2. CAS 43156-48-5 | this compound - Synblock [synblock.com]

- 3. 4-(Phenylthio)-1,2-benzenediamine | C12H12N2S | CID 3016417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 43156-48-5 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 43156-48-5 [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 9. 4-(Propylthio)-1,2-phenylenediamine | 66608-52-4 [chemicalbook.com]

- 10. 5-PHENYLTHIO-1,2-DIAMINOBENZENE | 43156-48-5 [chemicalbook.com]

- 11. scirp.org [scirp.org]

- 12. tlcstandards.com [tlcstandards.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Structure Elucidation of 4-(Phenylthio)benzene-1,2-diamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for the comprehensive structure elucidation of 4-(Phenylthio)benzene-1,2-diamine (CAS 43156-48-5).[1][2] As a critical intermediate in the synthesis of pharmaceuticals, including anthelmintic drugs like fenbendazole and potential anticancer agents, rigorous and unambiguous confirmation of its molecular structure is paramount for quality control, reaction optimization, and regulatory compliance.[3] This guide moves beyond a simple recitation of techniques, focusing instead on the strategic integration of modern analytical methodologies. We will detail the "why" behind each experimental choice, offering a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. The protocols and interpretive logic presented herein are grounded in established principles of spectroscopy and spectrometry, providing a robust framework for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional aromatic compound featuring a phenylthio ether linkage and a vicinal diamine moiety.[2] This unique arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of a wide array of heterocyclic systems, most notably benzimidazoles.[3] Its applications are diverse, serving as a key building block for:

-

Anthelmintic Agents: It is a crucial precursor in the efficient synthesis of fenbendazole and its analogs.[3]

-

Antimicrobial Compounds: The molecule is used to prepare 2,3-dihydro-5-thiophenoxy-1H-1,3,2-benzodiazaphosphole 2-oxides, a class of compounds with demonstrated antimicrobial activity.[3]

-

Oncology Research: It serves as an intermediate in the synthesis of compounds containing the bis(2-chloroethyl)aminophosphoryl group, which are under investigation as potential anticancer agents.[3]

Given its role in producing pharmacologically active agents, the identity and purity of this intermediate must be unequivocally established. Any structural ambiguity, such as incorrect isomerism or the presence of process-related impurities, can have profound consequences on the efficacy and safety of the final drug product. This guide, therefore, presents a holistic and logical workflow for its complete structural characterization.

Foundational Physicochemical Properties

A preliminary understanding of the molecule's basic properties is essential for selecting appropriate analytical conditions, such as solvent choice for NMR or ionization technique for mass spectrometry.

| Property | Value | Source |

| IUPAC Name | 4-(Phenylsulfanyl)benzene-1,2-diamine | PubChem[1] |

| CAS Number | 43156-48-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂N₂S | PubChem[1] |

| Molecular Weight | 216.30 g/mol | PubChem[1] |

| Monoisotopic Mass | 216.07211956 Da | PubChem[1] |

| Physical Form | Solid | Cymit Química[2] |

| Storage | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[4] |

The Elucidation Workflow: A Multi-Technique, Self-Validating Approach

The definitive elucidation of this compound relies not on a single technique, but on the convergent validation from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Formula

Causality: The first step in any structure elucidation is to determine the molecular weight and, by extension, the molecular formula. This provides the fundamental atomic "parts list" from which the structure is built. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose due to its ability to provide a highly accurate mass measurement.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Mode of Operation: Operate in positive-ion mode. The two basic amine groups readily accept a proton, making the molecule ideal for positive-ion ESI.[3]

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Expected Results & Interpretation

-

Molecular Ion Peak: Expect a prominent protonated molecular ion, [M+H]⁺, at m/z 217.0799.[3] The experimentally observed mass should be within 5 ppm of the theoretical exact mass (C₁₂H₁₃N₂S⁺).

-

Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule.[3] Therefore, significant fragmentation is not expected, which is ideal for unambiguously identifying the molecular ion.[3]

-

Tandem MS/MS (for Connectivity): If further confirmation is needed, the [M+H]⁺ ion can be isolated and subjected to Collision-Induced Dissociation (CID). While detailed fragmentation patterns for this specific molecule are not widely published, predictable cleavages would involve the C-S and C-N bonds, providing initial clues about the connectivity of the phenyl and diamine moieties.[5][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this molecule, we are primarily concerned with confirming the N-H bonds of the amines and the aromatic C-H and C=C bonds.

Experimental Protocol: FTIR (ATR or KBr Pellet)

-

Sample Preparation:

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Data Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.

Expected Absorption Bands & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Aromatic Amine (-NH₂) | Confirms the presence of the two amine groups. A doublet is expected. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Indicates the presence of sp² C-H bonds on the benzene rings. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further evidence for the primary amine groups. |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Confirms the aromatic skeleton. |

| ~1300 - 1000 | C-N Stretch | Aromatic Amine | Supports the connection of the nitrogen atoms to the benzene ring. |

| ~770 - 730 & ~710-690 | C-H Out-of-Plane Bend | Substituted Benzene | The pattern of these bands can help confirm the substitution pattern (1,2,4-trisubstituted and monosubstituted rings). |

This data is based on established IR correlation tables. Specific values for this compound may vary slightly.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are then used to piece this information together into a definitive connectivity map.

Caption: Logical flow of NMR experiments for complete structure assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amines as it allows for the observation of the N-H protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments to Run:

-

Standard ¹H NMR

-

Standard ¹³C{¹H} NMR (proton-decoupled)

-

2D ¹H-¹H COSY

-

2D ¹H-¹³C HSQC

-

2D ¹H-¹³C HMBC

-

Predicted Spectral Data & Interpretation

-

¹H NMR:

-

Amine Protons (-NH₂): Expect two broad singlets in the region of δ 3.5-5.0 ppm (in DMSO-d₆), integrating to 2H each. Their chemical shift can be concentration and temperature-dependent.

-

Aromatic Protons: The spectrum will show signals for 8 aromatic protons. The monosubstituted phenyl ring (from the phenylthio group) will typically show multiplets between δ 7.0-7.4 ppm. The 1,2,4-trisubstituted ring will show a more complex pattern, likely an AX or AB system for the two adjacent protons and a separate signal for the isolated proton, with chemical shifts influenced by the electron-donating amine groups and the sulfur atom.[9][10]

-

-

¹³C NMR:

-

Expect to see signals for 12 distinct carbon atoms (or fewer if there is symmetry leading to overlapping signals).

-

Aromatic carbons typically appear in the δ 110-160 ppm range.[11]

-

Carbons directly attached to nitrogen (C-N) will be shifted downfield relative to other aromatic carbons, while the carbon attached to sulfur (C-S) will also show a characteristic shift.

-

-

2D NMR Interpretation:

-

COSY: Will reveal which protons are spin-coupled (i.e., on adjacent carbons). This will clearly show the connectivity within the monosubstituted ring and the trisubstituted ring as separate spin systems.

-

HSQC: Will create a correlation map showing which proton is directly attached to which carbon, allowing for the unambiguous assignment of protonated carbons.

-

HMBC: This is the key experiment for connecting the pieces. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucial correlations to look for are:

-

Between the protons on one ring and the carbon of the other ring through the sulfur atom.

-

Between the amine protons and the carbons of the diamine-substituted ring.

-

-

Definitive Confirmation: Single-Crystal X-ray Diffraction

For absolute and unequivocal proof of structure, particularly the substitution pattern, single-crystal X-ray diffraction is the ultimate technique.[3] It provides a 3D model of the molecule as it exists in the solid state.

Protocol:

-

Crystal Growth: Grow a suitable single crystal of the compound, often by slow evaporation from a solvent system like ethanol/water or toluene/hexane.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays.

-

Structure Solution & Refinement: Analyze the resulting diffraction pattern to build an electron density map and refine the atomic positions.[3]

While not always feasible if the compound does not readily crystallize, a successful X-ray structure determination overrides any ambiguity from spectroscopic data and serves as the final, authoritative confirmation.

Safety & Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents.

-

Hazards: This compound is classified as an irritant, causing skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Aromatic amines, as a class, should be handled with care due to potential long-term health effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4][12]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical application of modern analytical techniques. By beginning with mass spectrometry to confirm the molecular formula, followed by FTIR to identify key functional groups, and culminating in a comprehensive suite of 1D and 2D NMR experiments to map the molecular skeleton, a scientist can achieve an unambiguous and self-validated structural assignment. For ultimate confirmation, single-crystal X-ray diffraction provides the definitive answer. This rigorous, multi-faceted approach ensures the identity and quality of this vital chemical intermediate, thereby upholding the integrity of subsequent research and development in the pharmaceutical industry.

References

- PubChem. (n.d.). 4-(Phenylthio)-1,2-benzenediamine. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- ResearchGate. (2025). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.

- Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes.

- SpectraBase. (n.d.). 1,4-Benzenediamine - Optional[FTIR] - Spectrum.

Sources

- 1. 4-(Phenylthio)-1,2-benzenediamine | C12H12N2S | CID 3016417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 43156-48-5: 4-(Phenylthio)-1,2-benzenediamine [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 43156-48-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. journals.ust.edu [journals.ust.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Physical Properties of 4-(Phenylthio)benzene-1,2-diamine

Introduction

4-(Phenylthio)benzene-1,2-diamine, also known by its IUPAC name 4-(phenylsulfanyl)benzene-1,2-diamine, is an aromatic diamine with a significant role as a chemical intermediate in various research and development sectors.[1] Its molecular architecture, featuring a phenylthio ether linkage and vicinal amino groups on a benzene ring, makes it a valuable precursor for the synthesis of a range of heterocyclic compounds. Notably, it is a key building block for potential anticancer and antimicrobial agents, as well as in the synthesis of anthelmintics like fenbendazole.[2][3] This guide provides a comprehensive overview of the physical properties of this compound, offering insights into its characterization, handling, and the experimental methodologies used to determine its properties.

Chemical Identity and Core Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its identification, handling, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 43156-48-5 | [1][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₂N₂S | [1][5] |

| Molecular Weight | 216.30 g/mol | [4][5] |

| Physical Form | Solid | [6] |

| Melting Point | >58°C (with decomposition) | [3] |

| Boiling Point | 441.5°C at 760 mmHg (Predicted) | |

| IUPAC Name | 4-(phenylsulfanyl)benzene-1,2-diamine | [4] |

| Synonyms | 1,2-Diamino-4-phenylthiobenzene, 4-(Phenylsulfanyl)Benzene-1,2-Diamine, 4-Phenylsulfenyl-o-phenylenediamine | [1] |

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[2]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the diamine and the phenylthio rings, as well as broad signals for the amine protons. The protons on the diamine ring will exhibit splitting patterns influenced by their neighboring protons. The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The carbons attached to the nitrogen and sulfur atoms will be shifted downfield. The symmetry of the phenyl group will result in fewer than six signals for that ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorptions are:

-

N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine groups, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

-

C-N Stretching: Vibrations of the carbon-nitrogen bonds in the aromatic amine, usually found in the 1250-1360 cm⁻¹ range.

-

Aromatic C-H and C=C Stretching: Characteristic signals for the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 216.30.

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. The presence of two primary amine groups on this compound suggests the potential for hydrogen bonding, which would enhance its solubility in polar solvents.[1] A systematic approach to determining its solubility is outlined below.

Experimental Protocol for Solubility Assessment

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, chloroform, toluene, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Initial Screening:

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

If the compound dissolves, add another 10 mg portion and repeat the process until saturation is reached (i.e., solid material remains).

-

Record the total mass of compound dissolved in the volume of solvent to estimate the solubility.

-

Caption: Workflow for the qualitative and semi-quantitative determination of solubility.

Melting Point Determination

The melting point is a fundamental physical property used for the identification and purity assessment of a solid compound. An impure compound will typically exhibit a depressed and broadened melting range.

Experimental Protocol for Melting Point Determination

Materials:

-

This compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.

-

Caption: Step-by-step workflow for accurate melting point determination.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] For long-term storage, a temperature of 2-8°C is recommended.[6] It is also noted to be air-sensitive.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Hazards: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

Conclusion

This compound is a solid aromatic diamine with significant applications in medicinal and synthetic chemistry. Its physical properties, including its melting point and solubility, are crucial for its effective use. While detailed, published spectroscopic data is limited, its structure allows for predictable characterization using standard analytical techniques. The protocols outlined in this guide provide a framework for the consistent and accurate determination of its key physical properties, ensuring its reliable application in a research setting.

References

- PubChem. (n.d.). This compound.

- The Royal Society of Chemistry. (2015). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand.

- Pharmaffiliates. (n.d.). CAS No : 43156-48-5 | Product Name : this compound.

- PubChem. (n.d.). o-Phenylenediamine.

- Internet Archive. (n.d.). Full text of "Tetrahedron Letters 1989: Vol 30 Index".

- PubChem. (n.d.). 4-(Propylthio)benzene-1,2-diamine.

- SciSpace. (2013). Top 1683 Tetrahedron Letters papers published in 2013.

- The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2.

- Journal of Organic and Pharmaceutical Chemistry. (2013). Vol. 11 No. 4(44).

- SpectraBase. (n.d.). o-Phenylenediamine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. CAS 43156-48-5: 4-(Phenylthio)-1,2-benzenediamine [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-PHENYLTHIO-1,2-DIAMINOBENZENE | 43156-48-5 [chemicalbook.com]

- 4. 4-(Phenylthio)-1,2-benzenediamine | C12H12N2S | CID 3016417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 43156-48-5 | this compound - Synblock [synblock.com]

- 6. This compound | 43156-48-5 [sigmaaldrich.com]

- 7. This compound 95% | CAS: 43156-48-5 | AChemBlock [achemblock.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 4-(Phenylthio)benzene-1,2-diamine: Properties, Synthesis, and Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Phenylthio)benzene-1,2-diamine, a versatile aromatic diamine with significant applications in medicinal chemistry and materials science. This document delves into the compound's structural features, spectroscopic profile, synthesis, and characteristic reactivity. Detailed protocols for its preparation and its use in the synthesis of heterocyclic systems, such as benzimidazoles, are provided. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic materials.

Introduction

This compound, also known as 4-(phenylsulfanyl)benzene-1,2-diamine, is an aromatic organic compound featuring a benzene ring substituted with two adjacent amino groups and a phenylthio (-SPh) substituent.[1][2] This unique trifunctional arrangement imparts a rich and versatile chemical reactivity, making it a valuable building block in organic synthesis. The presence of the vicinal diamine moiety allows for the facile construction of various heterocyclic systems, most notably benzimidazoles, which are a prominent scaffold in numerous pharmacologically active compounds.[3] The phenylthio group, in addition to influencing the electronic properties of the benzene ring, offers a site for further chemical modification, such as oxidation to the corresponding sulfoxide and sulfone.[3] This guide aims to provide a detailed exploration of the chemical properties, synthesis, and reactivity of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₂N₂S | [1][2][4] |

| Molecular Weight | 216.30 g/mol | [2][4] |

| IUPAC Name | 4-(Phenylsulfanyl)benzene-1,2-diamine | [2] |

| CAS Number | 43156-48-5 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | >58°C (decomposition) | [5] |

| Boiling Point | 441.5 °C at 760 mmHg (Predicted) | [5] |

Synonyms: 1,2-Diamino-4-phenylthiobenzene, 4-Phenylsulfenyl-o-phenylenediamine, 4-Thiophenoxy-1,2-phenylenediamine, 5-(Phenylthio)-1,2-benzenediamine.[1]

Solubility

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Although a complete set of publicly available spectra is limited, the expected spectral features are outlined below based on the compound's structure and data from related compounds.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra are expected to be complex due to the unsymmetrical substitution of the benzene ring. The aromatic region of the ¹H NMR spectrum would show signals for the protons on both the diamine-substituted ring and the phenylthio ring. The protons of the amino groups would appear as broad singlets. The ¹³C NMR spectrum would display signals for all twelve carbon atoms, with their chemical shifts influenced by the electron-donating amino groups and the sulfur-linked phenyl group.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic rings, C=C stretching of the aromatic rings, and C-N and C-S stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometric analysis would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (216.30). The fragmentation pattern would likely involve cleavage of the C-S bond and fragmentation of the aromatic rings.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of a nitro-substituted precursor. This multi-step process typically starts from a readily available chloronitroaniline.

Figure 1: General synthetic scheme for this compound.

Step 1: Synthesis of 2-Nitro-5-(phenylthio)aniline

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 5-chloro-2-nitroaniline is displaced by a thiophenolate anion.

Protocol:

-

To a solution of thiophenol in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to generate the thiophenolate anion.

-

Add 5-chloro-2-nitroaniline to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-nitro-5-(phenylthio)aniline.

Step 2: Reduction of 2-Nitro-5-(phenylthio)aniline

The final step is the reduction of the nitro group to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using a reducing agent like stannous chloride.

Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 2-nitro-5-(phenylthio)aniline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the nucleophilicity of the two amino groups and the potential for oxidation at the sulfur atom.

Cyclocondensation Reactions: Synthesis of Benzimidazoles

A primary application of this compound is in the synthesis of 6-(phenylthio)-substituted benzimidazoles. This is typically achieved through a cyclocondensation reaction with aldehydes or carboxylic acids (or their derivatives).[3]

Figure 2: General scheme for the synthesis of benzimidazoles from this compound.

Protocol for Benzimidazole Synthesis:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Add one equivalent of the desired aldehyde or carboxylic acid.

-

Add a catalytic amount of an acid (e.g., hydrochloric acid, p-toluenesulfonic acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

This reaction is of significant interest in drug discovery, as many benzimidazole derivatives exhibit a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties.[3]

Oxidation of the Phenylthio Group

The sulfur atom in the phenylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives.[3] These oxidized products can have distinct chemical and biological properties.

Figure 3: Oxidation of the phenylthio group in this compound.

Protocol for Oxidation to Sulfoxide:

-

Dissolve this compound in a suitable solvent like dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).

-

Stir the reaction at a low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

-

Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the sulfoxide product.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[8]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique structure allows for the straightforward synthesis of complex heterocyclic systems, particularly benzimidazoles, which are of significant interest in medicinal chemistry. The phenylthio group provides an additional site for chemical modification, further expanding its synthetic utility. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a solid foundation for its application in research and development.

References

- PubChem. (n.d.). 4-(Phenylthio)-1,2-benzenediamine.

- Trade India. (n.d.). 4-propylthio Phenylene-1,2-diamine.

- Zeitschrift für Naturforschung A. (2005). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.

Sources

- 1. rsc.org [rsc.org]

- 2. 4-(Phenylthio)-1,2-benzenediamine | C12H12N2S | CID 3016417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS 43156-48-5 | this compound - Synblock [synblock.com]

- 6. Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes | Journal of Scientific Research [banglajol.info]

- 7. 4-(Propylthio)benzene-1,2-diamine | C9H14N2S | CID 3017084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Phenylthio)-1,2-benzenediamine | LGC Standards [lgcstandards.com]

A Comprehensive Spectroscopic Guide to 4-(Phenylthio)benzene-1,2-diamine

Senior Application Scientist Note: This document provides a detailed technical guide to the spectroscopic characterization of 4-(Phenylthio)benzene-1,2-diamine (CAS: 43156-48-5). As a crucial intermediate in the development of pharmaceuticals, including potential anticancer and antimicrobial agents, rigorous structural confirmation and purity assessment are paramount.[1] This guide is structured not as a rigid template, but as a logical workflow, moving from molecular structure to the practical application and interpretation of key analytical techniques. The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a diamino-substituted benzene ring linked to a phenyl group via a thioether bridge. This unique combination of functional groups dictates its chemical reactivity and its distinct spectroscopic signature.

-

Monoisotopic Mass: 216.07211956 Da[4]

The structure, with a proposed numbering scheme for NMR analysis, is presented below.

Caption: A typical workflow for the spectroscopic analysis of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of the molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms (protons). Chemical shifts (δ) are influenced by electron density, with electron-withdrawing groups causing a downfield shift (higher ppm). [5][6] Experimental Protocol (Typical):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of the N-H protons, sometimes allowing them to couple with neighboring protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

D₂O Exchange: To confirm the identity of N-H protons, a drop of D₂O can be added to the NMR tube. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum. [7] Predicted ¹H NMR Data & Interpretation:

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| NH₂ (N1, N2) | ~3.5 - 4.5 | Broad Singlet | 4H | The chemical shift of amine protons is variable and concentration-dependent. [5]They typically appear as a broad signal due to quadrupole broadening and chemical exchange. Confirmed by D₂O exchange. |

| Phenyl-H (C2', C6') | ~7.30 - 7.40 | Multiplet (dd) | 2H | Protons ortho to the sulfur atom. Deshielded by the sulfur's electronegativity and aromatic ring current. |

| Phenyl-H (C3', C5') | ~7.20 - 7.30 | Multiplet (t) | 2H | Protons meta to the sulfur atom. |

| Phenyl-H (C4') | ~7.10 - 7.20 | Multiplet (t) | 1H | Proton para to the sulfur atom. Least affected proton on this ring. |

| Diamino-H (C6) | ~6.80 - 6.90 | Doublet (d) | 1H | This proton is ortho to one amino group and meta to another, resulting in a specific splitting pattern. Aromatic protons generally appear between 6-9 ppm. [6] |

| Diamino-H (C5) | ~6.70 - 6.80 | Doublet of Doublets (dd) | 1H | This proton is ortho to the sulfur and meta to two amino groups. |

| Diamino-H (C3) | ~6.60 - 6.70 | Doublet (d) | 1H | This proton is ortho to an amino group and meta to the sulfur substituent. |

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal. Chemical shifts are highly sensitive to the electronic environment.

Experimental Protocol (Typical):

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) may be required for a good signal in a reasonable time.

-

Acquisition: Record a proton-decoupled spectrum to ensure each carbon signal appears as a singlet. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data & Interpretation:

| Assigned Carbon | Predicted δ (ppm) | Rationale & Notes |

| C1' (S-C) | ~138 | Quaternary carbon attached to sulfur. Its shift is influenced by the thioether linkage. |

| C1, C2 (N-C) | ~140, ~135 | Carbons bearing the amino groups. Strongly deshielded. The exact shifts depend on their relative positions. |

| C4 (S-C) | ~125 | Carbon attached to the sulfur on the diamino ring. |

| C3', C5' | ~132 | Phenyl ring carbons meta to the sulfur. |

| C2', C6' | ~129 | Phenyl ring carbons ortho to the sulfur. |

| C4' | ~127 | Phenyl ring carbon para to the sulfur. |

| C5, C6, C3 | ~120, ~118, ~115 | The three CH carbons of the diamino-substituted ring. Shielded by the electron-donating effect of the two amino groups. Their precise assignment requires 2D NMR techniques. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Typical):

-

Sample Preparation: The sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disc) or as a thin film from a solution evaporated on a salt plate (e.g., NaCl).

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is taken first and automatically subtracted.

Predicted FT-IR Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Characteristic of a primary aromatic amine. The presence of two bands in this region is a hallmark of the -NH₂ group. [7][8] |

| 3380 - 3280 | N-H Symmetric Stretch | Medium | The second of the two N-H stretching bands for a primary amine. [7][8] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of C-H bonds on the aromatic rings. |

| 1620 - 1580 | N-H Bending (Scissoring) | Strong | This strong absorption is characteristic of the scissoring motion of the primary amine group. [8][9] |

| 1590 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong | Multiple bands in this region confirm the presence of the benzene rings. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | The stretching vibration of the bond between the aromatic carbon and the amine nitrogen. [7] |

| 850 - 750 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can give clues about the substitution pattern on the aromatic rings. |

| 750 - 690 | C-S Stretch | Weak-Medium | The carbon-sulfur bond vibration is typically weak and can be difficult to assign definitively. |

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. The "nitrogen rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. [7] Experimental Protocol (Typical):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (LC-MS or GC-MS).

-

Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate charged molecules. EI is a hard ionization technique that causes extensive fragmentation, while ESI is softer and often shows the protonated molecule [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrometry Data & Interpretation (EI):

| m/z Value | Proposed Fragment | Interpretation |

| 216 | [C₁₂H₁₂N₂S]⁺˙ | Molecular Ion (M⁺˙) . Confirms the molecular weight of the compound. |

| 109 | [C₆H₅S]⁺ | Phenylthio cation, resulting from cleavage of the C4-S bond. |

| 107 | [C₆H₅N₂]⁺ | Diaminophenyl cation, also from C4-S bond cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the sulfur atom from the [C₆H₅S]⁺ fragment. |

| 51 | [C₄H₃]⁺ | A common fragment from the phenyl cation (m/z 77) via the loss of acetylene (C₂H₂). [10] |

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.

Experimental Protocol (Typical):

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Acquisition: Record the absorbance spectrum, typically from 200 to 800 nm, using a matched cuvette containing the pure solvent as a reference.

Predicted UV-Vis Data & Interpretation:

| λ_max (nm) | Transition Type | Interpretation |

| ~240-260 nm | π → π | This strong absorption band is characteristic of the electronic transitions within the aromatic π-system. |

| ~300-350 nm | n → π | A weaker absorption band at a longer wavelength, resulting from the transition of a non-bonding electron (from N or S) to an anti-bonding π* orbital. The presence of auxochromes (-NH₂, -S-) shifts this absorption to a longer wavelength (bathochromic shift). [11][12] |

Summary and Conclusion

This guide outlines the expected spectroscopic characteristics of this compound. The combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and cross-validating methodology for confirming the identity, structure, and purity of this important chemical intermediate. Any significant deviation from the predicted data presented herein should prompt further investigation into the sample's integrity, potentially indicating the presence of impurities, isomers, or degradation products.

References

- Benchchem. This compound Research Chemical.

- ChemicalBook. 5-PHENYLTHIO-1,2-DIAMINOBENZENE | 43156-48-5.

- PubMed. [Influence of solvents on IR spectrum of aromatic amines].

- Illinois State University. Infrared Spectroscopy.

- University of Calgary. IR Spectroscopy Tutorial: Amines.